molecular formula C17H17N5O2 B2603121 2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034474-29-6

2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2603121
CAS No.: 2034474-29-6
M. Wt: 323.356
InChI Key: OSERZDQPCSAAPL-UHFFFAOYSA-N
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Description

2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound featuring a piperidine ring, a pyrazine moiety, and an isonicotinonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors, such as 1,5-diketones or amino alcohols, under acidic or basic conditions.

    Attachment of the Pyrazine Moiety: The pyrazine ring is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with 5-methylpyrazine-2-carbonyl chloride in the presence of a base like triethylamine.

    Coupling with Isonicotinonitrile: The final step involves the coupling of the pyrazine-piperidine intermediate with isonicotinonitrile, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

    Substitution: The pyrazine and isonicotinonitrile moieties can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines or amides derived from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile has potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including bacterial infections and cancer, due to its ability to modulate specific biological pathways.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it valuable for large-scale synthesis.

Mechanism of Action

The mechanism of action of 2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyridine
  • **2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)benzonitrile
  • **2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)quinoline

Uniqueness

Compared to similar compounds, 2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile stands out due to its isonicotinonitrile group, which can enhance its binding affinity and specificity for certain biological targets. This unique feature may contribute to its potential as a more effective therapeutic agent.

Properties

IUPAC Name

2-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12-9-21-15(10-20-12)17(23)22-6-2-3-14(11-22)24-16-7-13(8-18)4-5-19-16/h4-5,7,9-10,14H,2-3,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSERZDQPCSAAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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